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A new wave of artificial intelligence platforms is reshaping the landscape of drug discovery,
promising to accelerate the identification of novel therapeutics and repurpose existing drugs for
new indications. This guide provides a comparative overview of three prominent platforms:
ROBIN Al from FutureHouse, Recursion's Phenomics Platform, and Insitro's data-driven drug
discovery engine. We assess the novelty and impact of their discoveries, supported by
available data and a detailed look at their underlying methodologies.

The imperative to bring new drugs to market faster and more cost-effectively has catalyzed the
integration of artificial intelligence and machine learning into the pharmaceutical industry.
These technologies offer the potential to analyze vast biological datasets, uncover novel
disease mechanisms, and identify promising drug candidates with greater precision than
traditional methods. This guide focuses on the capabilities of three distinct Al-powered
platforms, with a central focus on the recent discoveries attributed to ROBIN Al

ROBIN Al: Automating the Intellectual Core of
Scientific Discovery

ROBIN Al, developed by the non-profit research institute FutureHouse, distinguishes itself as a
multi-agent system designed to automate the entire intellectual workflow of scientific discovery,
from hypothesis generation to experimental data analysis.[1][2] This integrated approach aims

to significantly reduce the time and cost of research by having Al agents perform the cognitive

tasks traditionally carried out by human scientists.[1]
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The Multi-Agent Architecture of ROBIN Al

ROBIN Al's architecture comprises a suite of specialized Al agents, each tasked with a specific
aspect of the research process|[3][4]:

o Crow: Conducts rapid, concise literature searches to identify experimental strategies and
potential therapeutic candidates.[3]

o Falcon: Performs in-depth analysis and synthesis of scientific literature to provide
comprehensive evaluation reports.[3]

e Finch: Analyzes complex experimental data, including flow cytometry and RNA sequencing
(RNA-seq) results, and generates visual reports.[3][5]

This collaborative system enables an iterative "lab-in-the-loop" process where Al-generated
hypotheses are experimentally tested by human scientists, and the resulting data is then fed
back into the system for analysis and further hypothesis refinement.[1]

Key Discovery: Ripasudil for Dry Age-Related Macular
Degeneration (dAMD)

ROBIN Al's most notable discovery to date is the identification of ripasudil, a clinically approved
Rho-associated protein kinase (ROCK) inhibitor used for glaucoma, as a potential therapeutic
for dry age-related macular degeneration (dAMD), a leading cause of blindness with no
effective cure.[1][3][6] The novelty of this finding lies in the fact that ripasudil had not been
previously proposed for dJAMD treatment.[6]

The discovery process, which took approximately two and a half months, involved ROBIN Al
hypothesizing that enhancing retinal pigment epithelium (RPE) phagocytosis could be a viable
therapeutic strategy for dAMD.[2] After an initial screening of 30 drug candidates, the ROCK
inhibitor Y-27632 showed promising results.[3][5] Subsequent RNA-seq analysis, proposed and
interpreted by ROBIN Al's Finch agent, revealed the upregulation of ABCA1, a novel target
involved in lipid transport.[3][5] This insight led ROBIN Al to suggest ripasudil, another ROCK
inhibitor, which was then experimentally shown to boost phagocytic activity by 7.5 times.[3][5]

Comparative Platforms: Recursion and Insitro
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While ROBIN Al's approach centers on automating the intellectual workflow, other platforms
like Recursion and Insitro leverage Al and machine learning with a focus on generating and
analyzing massive proprietary datasets.

Recursion employs a "phenomics" platform that combines high-throughput microscopy,
automated cell culture, and machine learning to create a vast biological dataset.[7][8] Their
Recursion Operating System (OS) uses this data to identify novel biological relationships and
potential drug candidates.[9] Recursion has developed a pipeline of drugs for rare diseases
and cancer, with several candidates in clinical trials.[7][8]

Insitro focuses on generating large-scale, high-quality data from human cell-based models and
integrating it with clinical data to build predictive machine learning models.[7][9] Their platform
aims to improve the understanding of disease biology and identify novel targets for drug
discovery.[7] Insitro has established collaborations with major pharmaceutical companies like
Gilead and Bristol Myers Squibb to develop treatments for metabolic and neurodegenerative
diseases.[5]

Quantitative Data Comparison

Direct, head-to-head quantitative comparisons of these platforms are challenging due to the
proprietary nature of much of their work and the different stages of their respective discoveries.
However, we can summarize the available information to provide a high-level comparison.
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Feature

ROBIN Al

Recursion

Insitro

Primary Al Application

Automation of the
entire intellectual
research workflow
(hypothesis to data

analysis)

Large-scale
phenotypic screening
and analysis using

machine learning

Predictive modeling
from high-quality,
large-scale biological

and clinical data

Key Public Discovery

Ripasudil for dAMD

Pipeline of candidates
for rare diseases and
oncology in clinical

trials

Collaborations on
targets for metabolic
and
neurodegenerative

diseases

Reported Discovery

Timeline

2.5 months for

ripasudil identification

Aims to significantly
shorten preclinical

discovery timelines

Aims to reduce
preclinical R&D costs
by 20-40%

Data Source

Publicly available
scientific literature and
experimental data

generated in the loop

Proprietary high-
content cellular

imaging data

Proprietary data from
human cell-based
models and clinical

data

Experimental Protocols

A detailed experimental protocol for ROBIN Al's discovery of ripasudil's effect on RPE cell

phagocytosis is outlined below. Similar detailed, publicly available protocols for specific

discoveries from Recursion and Insitro are not as readily available, reflecting their focus on

proprietary data and internal development.

ROBIN Al: Phagocytosis Enhancement Assay for dAMD

Objective: To determine the effect of candidate compounds on the phagocytic capacity of

retinal pigment epithelium (RPE) cells.

Methodology:

e Cell Culture: Human RPE cells (ARPE-19) are cultured under standard conditions.
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o Compound Treatment: Cells are treated with various concentrations of candidate compounds
(e.g., Y-27632, ripasudil) or a vehicle control for a predetermined period.

e Phagocytosis Induction: Fluorescently labeled photoreceptor outer segments (POS) are
added to the RPE cell cultures to initiate phagocytosis.

» Flow Cytometry Analysis: After incubation, cells are harvested, and the uptake of fluorescent
POS is quantified using flow cytometry. The geometric mean fluorescence intensity is used
as a measure of phagocytic activity.

* RNA Sequencing (for mechanistic insight):

[e]

RPE cells are treated with the most promising compound (ripasudil).

RNA is extracted from the cells.

o

[¢]

RNA sequencing is performed to identify changes in gene expression.

[¢]

The Finch agent analyzes the RNA-seq data to identify upregulated or downregulated
genes and pathways (e.g., ABCA1).

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the distinct workflows of
ROBIN Al, Recursion, and Insitro.
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ROBIN Al's iterative "lab-in-the-loop" workflow.
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Recursion's data-centric drug discovery pipeline.
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Insitro's approach to data-driven target identification.

Conclusion

ROBIN Al, Recursion, and Insitro represent three distinct and powerful approaches to
leveraging artificial intelligence in drug discovery. ROBIN Al's novelty lies in its automation of
the intellectual aspects of the scientific process, as demonstrated by its rapid identification of a
novel therapeutic candidate for JAMD. Recursion and Insitro, on the other hand, showcase the
power of generating and analyzing massive, proprietary datasets to uncover new biological
insights and drug targets.

While direct comparative data on the success rates and efficiencies of these platforms remains
limited, their collective progress underscores the transformative potential of Al in accelerating
the development of new medicines. The continued evolution and application of these and
similar platforms are poised to significantly impact the future of pharmaceutical research and
development.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b587598?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Artificial intelligence in drug repurposing for rare diseases: a mini-review - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]

o 3. The Application Prospects of Al Technology in Drug Repurposing and Repositioning - Al-
augmented Antibody Blog - Creative Biolabs [ai.creative-biolabs.com]

e 4. astrixinc.com [astrixinc.com]

e 5. Meet Robin: The Multi-Agent Al System | The Al Bench [medium.com]
e 6. aiscientist.substack.com [aiscientist.substack.com]

e 7.insitro.com [insitro.com]

» 8. How Recursion Pharmaceuticals is Using Al to Revolutionize Drug Discovery | by
Devansh | Medium [machine-learning-made-simple.medium.com]

e 9. insitro.com [insitro.com]

 To cite this document: BenchChem. [Al-Driven Drug Discovery: A Comparative Analysis of
ROBIN Al, Recursion, and Insitro]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b587598#assessing-the-novelty-and-impact-of-
discoveries-made-by-the-robin-ai]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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